molecular formula C10H12O2 B13926203 2,3-Dihydro-4-methoxy-1H-inden-5-ol CAS No. 38998-03-7

2,3-Dihydro-4-methoxy-1H-inden-5-ol

Cat. No.: B13926203
CAS No.: 38998-03-7
M. Wt: 164.20 g/mol
InChI Key: UNRYJWXHWULJLL-UHFFFAOYSA-N
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Description

2,3-Dihydro-4-methoxy-1H-inden-5-ol is an organic compound with the molecular formula C9H10O2 It is a derivative of indan, featuring a methoxy group at the 4-position and a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-4-methoxy-1H-inden-5-ol typically involves the cyclization of appropriate precursors. One common method includes the use of 2-formylcyclohexanone and 2-bromo-4-methoxy-3-methylbenzene diazonium chloride in a Japp-Klingemann coupling reaction . The reaction is carried out under controlled conditions, often at low temperatures (0-5°C) using sodium nitrite and diluted hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-4-methoxy-1H-inden-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,3-dihydro-4-methoxy-1H-inden-5-one.

    Reduction: Formation of 2,3-dihydro-4-methoxy-1H-inden.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,3-Dihydro-4-methoxy-1H-inden-5-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-4-methoxy-1H-inden-5-ol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxyhydrindene
  • 5-Hydroxyindan
  • 5-Indanol
  • Indanol-5
  • Indan-5-ol

Uniqueness

2,3-Dihydro-4-methoxy-1H-inden-5-ol is unique due to the presence of both a methoxy group and a hydroxyl group on the indan ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

38998-03-7

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

4-methoxy-2,3-dihydro-1H-inden-5-ol

InChI

InChI=1S/C10H12O2/c1-12-10-8-4-2-3-7(8)5-6-9(10)11/h5-6,11H,2-4H2,1H3

InChI Key

UNRYJWXHWULJLL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1CCC2)O

Origin of Product

United States

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